molecular formula C12H11N3O2S B5083775 N-benzyl-N'-1,3-thiazol-2-ylethanediamide CAS No. 5656-37-1

N-benzyl-N'-1,3-thiazol-2-ylethanediamide

Cat. No. B5083775
CAS RN: 5656-37-1
M. Wt: 261.30 g/mol
InChI Key: LUTGLJSHMVRPAY-UHFFFAOYSA-N
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Description

N-benzyl-N'-1,3-thiazol-2-ylethanediamide, also known as BZT, is a chemical compound that belongs to the class of thiazolidinediones. BZT has been found to exhibit various biological activities, including antiproliferative, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of N-benzyl-N'-1,3-thiazol-2-ylethanediamide is not fully understood. However, it has been proposed that N-benzyl-N'-1,3-thiazol-2-ylethanediamide may inhibit the activity of enzymes involved in cell proliferation and metabolism, leading to the inhibition of cancer cell growth. N-benzyl-N'-1,3-thiazol-2-ylethanediamide may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. N-benzyl-N'-1,3-thiazol-2-ylethanediamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane. Additionally, N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been found to exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-1,3-thiazol-2-ylethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, N-benzyl-N'-1,3-thiazol-2-ylethanediamide has some limitations. It is not very soluble in water, which may limit its use in some experiments. Additionally, the mechanism of action of N-benzyl-N'-1,3-thiazol-2-ylethanediamide is not fully understood, which may limit its use in some studies.

Future Directions

There are several future directions for the study of N-benzyl-N'-1,3-thiazol-2-ylethanediamide. One possible direction is to further investigate the mechanism of action of N-benzyl-N'-1,3-thiazol-2-ylethanediamide. This could lead to the development of more effective drugs for the treatment of cancer and infectious diseases. Another possible direction is to explore the use of N-benzyl-N'-1,3-thiazol-2-ylethanediamide in combination with other drugs to enhance its biological activity. Additionally, the development of more efficient synthesis methods for N-benzyl-N'-1,3-thiazol-2-ylethanediamide could lead to its wider use in research and drug development.

Synthesis Methods

The synthesis of N-benzyl-N'-1,3-thiazol-2-ylethanediamide involves the reaction of benzylamine with thiazolidine-2,4-dione in the presence of a suitable catalyst. The resulting compound is then purified by recrystallization to obtain pure N-benzyl-N'-1,3-thiazol-2-ylethanediamide. The synthesis of N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been extensively studied for its various biological activities. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-N'-1,3-thiazol-2-ylethanediamide has also been found to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been found to exhibit antifungal activity against Candida albicans and Aspergillus niger.

properties

IUPAC Name

N-benzyl-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-10(11(17)15-12-13-6-7-18-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTGLJSHMVRPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367316
Record name STK050261
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5656-37-1
Record name STK050261
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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